2',3,4,4',6'-五羟基查耳酮

描述

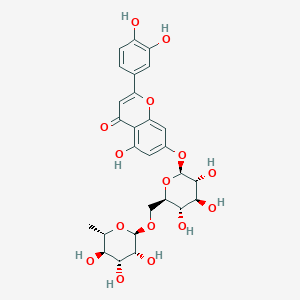

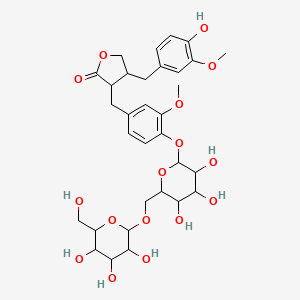

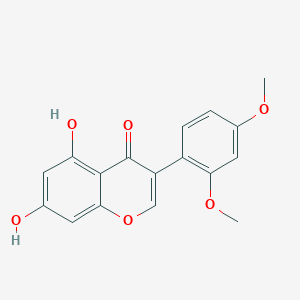

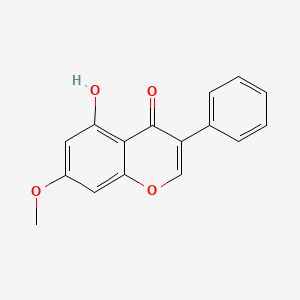

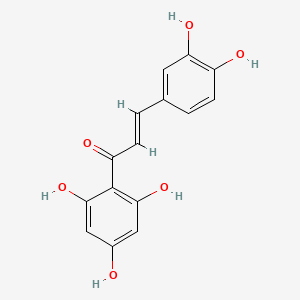

2’,3,4,4’,6’-Pentahydroxychalcone is a member of the class of chalcones that is chalcone substituted by hydroxy groups at positions 2’, 3, 4, 4’, and 6’. It is functionally related to a chalcone .

Synthesis Analysis

The synthesis of 2’,3,4,4’,6’-Pentahydroxychalcone, an aglycone of carthamin, was achieved by the demethoxymethylation of 2’,3’,4,4’,6’-pentakis (methoxymethoxy)chalcone prepared by the condensation of 2,3,4,6-tetrakis (methoxymethoxy)acetophenone with p-methoxymethoxybenzaldehyde .Molecular Structure Analysis

The molecular formula of 2’,3,4,4’,6’-Pentahydroxychalcone is C15H12O6. It has an average mass of 288.252 Da and a monoisotopic mass of 288.063385 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 595.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 92.1±3.0 kJ/mol and a flash point of 328.2±26.6 °C. The index of refraction is 1.782, and the molar refractivity is 76.5±0.3 cm3 .科学研究应用

Antioxidant Activity

Eriodictyol chalcone exhibits significant antioxidant properties . It scavenges free radicals and reactive oxygen species (ROS), which are known to cause oxidative stress leading to cellular damage. This property is particularly beneficial in the prevention of diseases where oxidative stress plays a key role, such as neurodegenerative disorders and cardiovascular diseases .

Anticancer Potential

Research has shown that eriodictyol chalcone can act as an anticancer agent . It induces apoptosis in cancer cells and inhibits cell proliferation. Its mechanism may involve the modulation of various signaling pathways, including those related to cell cycle regulation and apoptosis .

Antimicrobial Effects

The compound has demonstrated antimicrobial efficacy against a range of pathogens. It disrupts microbial cell membranes and interferes with biofilm formation, making it a potential candidate for treating infections, especially those resistant to conventional antibiotics .

Anti-inflammatory Properties

Eriodictyol chalcone has been found to possess anti-inflammatory activities . It can inhibit the production of pro-inflammatory cytokines and mediators, which makes it a promising molecule for the treatment of inflammatory conditions like arthritis and asthma .

Neuroprotective Actions

There is evidence to suggest that eriodictyol chalcone has neuroprotective effects . It may protect neuronal cells from damage caused by neurotoxins and could be useful in the management of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antidiabetic Activity

The compound also shows promise in the management of diabetes . It can modulate glucose metabolism and improve insulin sensitivity, thereby helping in the control of blood sugar levels .

Hepatoprotective Influence

Eriodictyol chalcone has hepatoprotective properties , protecting the liver from various toxins. This could be particularly useful in preventing liver diseases and managing the side effects of drugs that are hepatotoxic .

安全和危害

Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Eriodictyol chalcone, also known as 2’,3,4,4’,6’-Pentahydroxychalcone, 2’,4’,6’,3,4-Pentahydroxychalcone, or (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a flavonoid found in a wide range of medicinal plants, citrus fruits, and vegetables . It has been associated with various therapeutic roles, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects .

Target of Action

Eriodictyol chalcone has been shown to modulate a number of cell-signaling cascades . It targets pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β . It also enhances the fork development of O1 (FOXO1) in RA-FLS for rheumatoid arthritis .

Mode of Action

The compound interacts with its targets, leading to the suppression of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) level via inhibition of the Akt/NF-κB pathway . This implies that eriodictyol chalcone might contribute to its protective effects against high glucose stimulation .

Biochemical Pathways

Eriodictyol chalcone affects various cellular and molecular pathways. It has been predicted to clarify the mode of action in these pathways, contributing to its considerable medicinal properties . The compound has been associated with the Nrf2/HO-1 axis, which plays a crucial role in neuroprotection .

Pharmacokinetics

It is known that the compound’s beneficial biological properties are influenced by the structural variations of citrus flavonoids, such as hydroxyl forms of a and b rings and the presence of 2, 3-unsaturation infused with a 4-oxo group in the c-ring .

Result of Action

The molecular and cellular effects of eriodictyol chalcone’s action are diverse. It has been reported to have antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . These effects are mainly based on the inhibition of inflammation, oxidative stress, autophagy, and apoptosis .

属性

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBYNQCDRNZCNX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201343534 | |

| Record name | Eriodictyol chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3,4,4',6'-Pentahydroxychalcone | |

CAS RN |

73692-51-0, 14917-41-0 | |

| Record name | 2',3,4,4',6'-Pentahydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4',6',3,4-Pentahydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014917410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eriodictyol chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4,4',6'-pentahydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4',6',3,4-PENTAHYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDQ6NJ9LSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the role of eriodictyol chalcone in plants?

A1: Eriodictyol chalcone serves as a crucial precursor in the biosynthesis of aurones, a class of yellow pigments found in certain flowers. For instance, in yellow snapdragon flowers, eriodictyol chalcone and its 4'-O-glucoside are directly converted into aurones, contributing to their distinctive coloration []. Additionally, eriodictyol chalcone, along with naringenin chalcone, is converted to riccionidin A in the liverwort Marchantia polymorpha [].

Q2: Which enzyme is responsible for the conversion of eriodictyol chalcone to aureusidin in Marchantia polymorpha?

A2: In Marchantia polymorpha, a polyphenol oxidase known as aureusidin synthase (MpAS1) catalyzes the conversion of eriodictyol chalcone to aureusidin. This enzyme demonstrates a higher activity with eriodictyol chalcone compared to its structural analog, naringenin chalcone [].

Q3: How is eriodictyol chalcone metabolized in tomato plants?

A3: In tomato fruits, eriodictyol chalcone undergoes a series of modifications, resulting in various conjugate metabolites. These modifications follow similar patterns to those observed in naringenin chalcone metabolism. The accumulation of these metabolites varies during fruit ripening, with some reaching peak levels at the breaker stage, others at the turning stage, and others gradually increasing until the red stage [].

Q4: Can you describe the distribution of eriodictyol chalcone and its metabolites within tomato fruit?

A4: Eriodictyol chalcone and its conjugate metabolites exhibit significantly higher concentrations in the peel compared to the flesh of tomato fruits [].

Q5: What is the significance of studying eriodictyol chalcone accumulation patterns in tomato fruit ripening?

A5: Mapping the accumulation profiles of eriodictyol chalcone and its metabolites onto a putative modification pathway reveals valuable insights into the sequential modification process occurring during tomato fruit ripening. This analysis demonstrates that upstream conjugate metabolites accumulate earlier in the ripening process, while downstream metabolites accumulate later [].

Q6: Are there any known enzymes capable of utilizing eriodictyol chalcone as a substrate for glycosylation?

A6: Yes, enzyme extracts from petals of Dahlia variabilis have demonstrated the ability to catalyze the 4′-glucosylation of eriodictyol chalcone, utilizing uridine 5′-diphosphoglucose as a sugar donor. This reaction exhibits a broad pH optimum (7-8) and is influenced by various metal ions [].

Q7: Does the structure of eriodictyol chalcone influence its enzymatic glucosylation in Dahlia variabilis?

A7: Interestingly, the enzyme responsible for 4′-glucosylation in Dahlia variabilis exhibits substrate specificity. While it readily glucosylates eriodictyol chalcone, it does not accept naringenin chalcone as a substrate, highlighting the importance of the specific hydroxylation pattern of the chalcone molecule for enzymatic recognition and activity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。